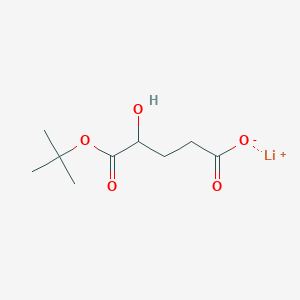

Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate” is a chemical compound with a molecular weight of 239.2 . It is a powder form substance and is stored at a temperature of 4°C .

Molecular Structure Analysis

The IUPAC name for this compound is lithium 5-((tert-butoxycarbonyl)amino)-4-hydroxypentanoate . The InChI code is 1S/C10H19NO5.Li/c1-10(2,3)16-9(15)11-6-7(12)4-5-8(13)14;/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14);/q;+1/p-1 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, similar organolithium compounds are known to be strong bases, capable of deprotonating many carbon molecules .Physical And Chemical Properties Analysis

This compound is a powder form substance . It has a molecular weight of 239.2 and is stored at a temperature of 4°C .科学的研究の応用

Overcharge Protection in Lithium-Ion Batteries

Lithium-based compounds have been studied for their utility in enhancing the safety and efficiency of lithium-ion batteries. For instance, molecules like 2,5-di-tert-butyl-1,4-dimethoxybenzene have been examined for overcharge protection in LiFePO4-based Li-ion cells. These compounds act as redox shuttle additives, offering a mechanism to prevent battery damage during overcharge scenarios by facilitating electron transfer and stabilizing the cell voltage (Moshurchak, Buhrmester, Wang, & Dahn, 2007).

Energy Storage Applications

The development of novel materials for energy storage is a critical area of research. Lithium(1+) ions play a significant role in the functionality of lithium-ion batteries, with research focused on improving battery performance through better electrode materials and electrolyte compositions. Thin-film lithium and lithium-ion batteries represent a notable advancement, offering potential for use in a wide range of applications due to their compact size and high energy density. These batteries utilize cathodes such as LiCoO2 and LiMn2O4 and an electrolyte known as 'Lipon' to achieve remarkable efficiency and durability (Bates, 2000).

Electrochemical Properties and Catalysis

Research into lithium compounds has also extended to exploring their electrochemical properties and applications in catalysis. For example, lithium compounds have been used as catalysts for hydroboration and cyanosilylation reactions, demonstrating the versatility and utility of lithium-based materials in synthetic chemistry. These reactions are fundamental in creating a variety of organic compounds, highlighting the potential for lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate in facilitating similar processes (Bisai, Das, Vanka, & Sen, 2018).

Safety and Hazards

作用機序

Target of Action

It’s known that lithium tert-butoxide, a related compound, is a weakly basic and nucleophilic alkali metal oxide commonly used as an initiator for anionic polymerization .

Mode of Action

Lithium tert-butoxide, a related compound, is known to be a strong base that can deprotonate certain compounds . It can also mediate the α-alkylation reaction of ketones with primary alcohols in the absence of any transition metal catalyst .

Biochemical Pathways

Lithium tert-butoxide is known to be involved in various synthetic applications, such as the preparation of other tert-butoxide compounds .

Pharmacokinetics

Lithium tert-butoxide is known to be a strong base and is often used in organic synthesis .

Result of Action

Lithium tert-butoxide is known to be a strong base and can initiate anionic polymerization .

Action Environment

Lithium tert-butoxide is known to be sensitive and older samples are often of poor quality . Therefore, the storage environment can significantly impact its stability and efficacy.

特性

IUPAC Name |

lithium;4-hydroxy-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5.Li/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6,10H,4-5H2,1-3H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQLCJGCSWMQKK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)OC(=O)C(CCC(=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15LiO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2754693.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2754696.png)

![1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine](/img/structure/B2754700.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2754702.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2754709.png)

![5-Bromo-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2754710.png)

![N-(5-methylisoxazol-3-yl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2754713.png)

![N-(3-ethoxypropyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2754714.png)